

Literature Review: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

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Compound of Interest

Compound Name: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Formyl-6-methoxyphenoxy)propanoic acid, with the Chemical Abstracts Service (CAS) number 590395-57-6, is a substituted aromatic carboxylic acid.^{[1][2]} Its chemical structure features a phenoxypropanoic acid scaffold, which is of interest in medicinal chemistry, substituted with both a formyl (aldehyde) and a methoxy group on the phenyl ring. This technical guide provides a comprehensive review of the available scientific and technical information on this compound, focusing on its chemical properties, potential applications, and any documented biological significance.

Chemical and Physical Properties

2-(2-Formyl-6-methoxyphenoxy)propanoic acid is a solid organic compound with the molecular formula $C_{11}H_{12}O_5$ and a molecular weight of 224.21 g/mol.^{[1][2]} While detailed experimental data on its physical properties are scarce in publicly available literature, computational models provide some estimated values.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ O ₅	PubChem[1]
Molecular Weight	224.21 g/mol	PubChem[1]
IUPAC Name	2-(2-formyl-6-methoxyphenoxy)propanoic acid	PubChem[1]
CAS Number	590395-57-6	PubChem[1]
SMILES	<chem>CC(C(=O)O)OC1=C(C(=O)C=C</chem> <chem>C=C1OC</chem>	PubChem[1]
InChIKey	DXXCAUDRFSLKGO- UHFFFAOYSA-N	PubChem[1]

Table 1: Physicochemical Properties of **2-(2-Formyl-6-methoxyphenoxy)propanoic acid**.

Synthesis and Reactivity

Detailed, peer-reviewed synthetic protocols for **2-(2-Formyl-6-methoxyphenoxy)propanoic acid** are not readily available in the scientific literature. However, its structure suggests that its synthesis would likely involve the Williamson ether synthesis, reacting a substituted salicylaldehyde (2-hydroxy-3-methoxybenzaldehyde) with a 2-halopropanoate ester, followed by hydrolysis of the ester to the carboxylic acid.

The presence of three key functional groups—a carboxylic acid, an aldehyde, and a phenol ether—imparts a degree of chemical reactivity that makes it a potentially useful intermediate in organic synthesis. The aldehyde can undergo reactions such as oxidation, reduction, and condensation, while the carboxylic acid can be converted to esters, amides, or acid chlorides.

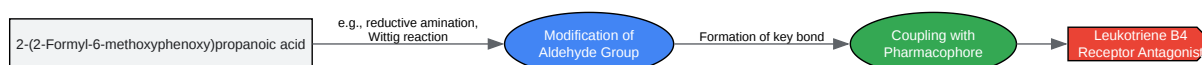
Potential Application in Drug Discovery

The primary area of interest for **2-(2-Formyl-6-methoxyphenoxy)propanoic acid** appears to be as a building block in the synthesis of more complex molecules with potential therapeutic applications. Notably, it has been cited as a reactant for the preparation of leukotriene B4 (LTB4) antagonists.[3]

Role as an Intermediate for Leukotriene B4 Antagonists

Leukotriene B4 is a potent lipid mediator of inflammation, and its receptors are targets for the development of anti-inflammatory drugs. The synthesis of LTB4 receptor antagonists is an active area of research for conditions such as asthma, inflammatory bowel disease, and arthritis. While the specific research detailing the use of **2-(2-Formyl-6-methoxyphenoxy)propanoic acid** in the synthesis of such antagonists is not publicly accessible, the general synthetic strategies often involve the elaboration of substituted phenolic compounds.

The logical workflow for the utilization of this compound as a synthetic intermediate is depicted below.



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Figure 1: Hypothetical synthetic workflow.

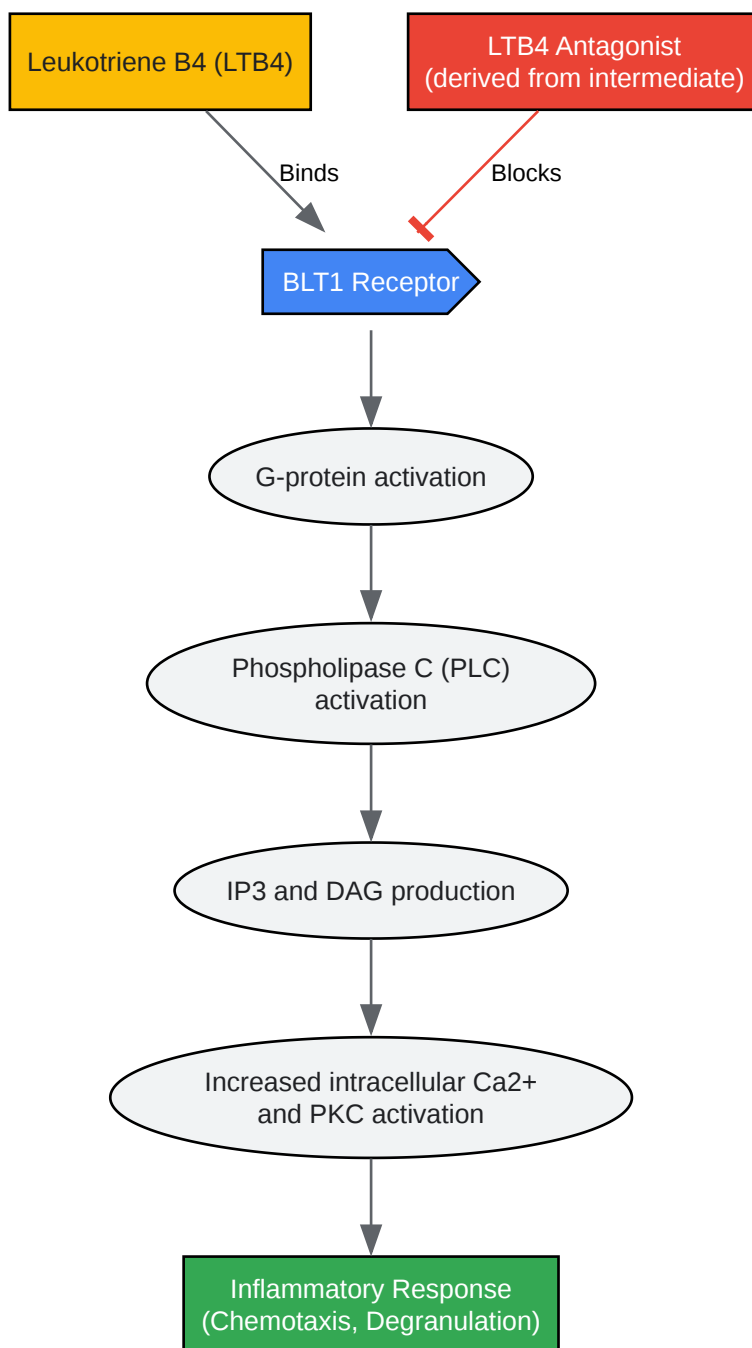
This diagram illustrates a plausible synthetic route where the aldehyde functionality of the starting material is first modified, followed by coupling with another molecular fragment to construct the final LTB4 antagonist.

Biological Activity and Signaling Pathways

There is currently no direct evidence in the peer-reviewed literature to suggest that **2-(2-Formyl-6-methoxyphenoxy)propanoic acid** itself possesses significant biological activity. Its primary role, as identified, is that of a synthetic intermediate. Therefore, any discussion of signaling pathways would relate to the final products synthesized from it, namely LTB4 antagonists.

The LTB4 signaling pathway is well-characterized. LTB4 binds to its G-protein coupled receptors, BLT1 and BLT2, on the surface of immune cells, primarily leukocytes. This binding initiates a cascade of intracellular events leading to chemotaxis, degranulation, and the

production of pro-inflammatory cytokines, all of which are key components of the inflammatory response. An antagonist would block this initial binding step.



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Figure 2: LTB4 signaling pathway and antagonist action.

Conclusion

2-(2-Formyl-6-methoxyphenoxy)propanoic acid is a chemical compound with limited direct characterization in the scientific literature. Its primary significance appears to be as a synthetic intermediate, particularly in the context of developing leukotriene B4 receptor antagonists for the treatment of inflammatory diseases. While detailed experimental protocols and quantitative data for the compound itself are not widely available, its chemical structure suggests a versatile reactivity profile that is valuable for medicinal chemists. Further research and publication of the synthetic methodologies and biological evaluations of compounds derived from this intermediate would be beneficial to the scientific community.

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- 3. 95+% , 590395-57-6 - CookeChem [cookechem.com]
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